molecular formula C14H12FN5O B8297135 5-(4-(1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine

5-(4-(1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine

Cat. No.: B8297135
M. Wt: 285.28 g/mol
InChI Key: XXNLCDYZVOONMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine is a useful research compound. Its molecular formula is C14H12FN5O and its molecular weight is 285.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12FN5O

Molecular Weight

285.28 g/mol

IUPAC Name

2-fluoro-4-methyl-5-[4-(1H-pyrazol-4-yl)pyrimidin-2-yl]oxyaniline

InChI

InChI=1S/C14H12FN5O/c1-8-4-10(15)11(16)5-13(8)21-14-17-3-2-12(20-14)9-6-18-19-7-9/h2-7H,16H2,1H3,(H,18,19)

InChI Key

XXNLCDYZVOONMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=NC=CC(=N2)C3=CNN=C3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine (0.5 g, 1.2 mmol) in dichloromethane (20 mL) was treated with TFA (5 mL) at 0° C. The mixture was then stirred at RT for 12 h. The solvent was removed in vacuo, the residue was washed with ether and treated with saturated ammonia solution. The solid was collected via filtration and dried under vacuum to give 5-(4-(1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine (240 mg, 68%, yield). 1H NMR (400 MHz, MeOD): δ 8.41 (d, J=5.2 Hz, 1H), 8.21 (br s, 2H), 7.40 (d, J=5.2, 1H), 6.90 (d, J=11.6 Hz, 1H), 6.62 (d, J=8.0 Hz, 1H), 1.99 (s, 3H). MS (ESI) m/z: 286.1 (M+H+).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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